molecular formula C14H19NO3 B13501051 (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13501051
M. Wt: 249.30 g/mol
InChI Key: XLFQYNRXWHHTIK-LBPRGKRZSA-N
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Description

(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group, a hydroxyethyl side chain, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-1-carboxylic acid and benzyl alcohol.

    Protection of Functional Groups: The hydroxyethyl group is protected using a suitable protecting group to prevent unwanted reactions during the synthesis.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, typically using benzyl chloride and a base.

    Deprotection: The protecting group on the hydroxyethyl side chain is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Introduction of various functional groups in place of the benzyl group.

Scientific Research Applications

(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
  • (S)-1-Boc-2-(2-hydroxyethyl)pyrrolidine

Uniqueness

(S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential applications compared to similar compounds. The hydroxyethyl side chain also contributes to its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2/t12-/m0/s1

InChI Key

XLFQYNRXWHHTIK-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@@H]1CCO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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